

1,2-Bis(phenylsulfinyl)ethanepalladium(II) acetate CAS number

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Compound of Interest

	1,2-
Compound Name:	<i>Bis(phenylsulfinyl)ethanepalladium(II) acetate</i>
Cat. No.:	B1279874

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An In-depth Technical Guide to **1,2-Bis(phenylsulfinyl)ethanepalladium(II) acetate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(phenylsulfinyl)ethanepalladium(II) acetate, commonly known as the "White catalyst," is a palladium(II) complex renowned for its ability to catalyze challenging C-H activation reactions.^{[1][2]} Developed by the research group of Professor M. Christina White, this air-stable catalyst has emerged as a powerful tool for the selective functionalization of allylic and aliphatic C-H bonds without the need for directing groups.^[1] Its applications span a range of transformations crucial for organic synthesis and drug development, including allylic C-H oxidation and amination. This guide provides a comprehensive overview of its properties, synthesis, and catalytic applications, complete with detailed experimental protocols and mechanistic insights.

Catalyst Properties and Characterization

The White catalyst is a red-brown solid that is commercially available.^[1] Key identifiers and properties are summarized in the table below.

Property	Value	Reference
CAS Number	858971-43-4	[1]
Molecular Formula	C ₁₈ H ₂₀ O ₆ PdS ₂	[1]
Molar Mass	502.89 g·mol ⁻¹	[1]
Appearance	Red-brown solid	[1]
Storage	Store at -20°C	Sigma-Aldrich

Synthesis of the Catalyst

While commercially available, **1,2-Bis(phenylsulfinyl)ethanepalladium(II) acetate** can be synthesized in a two-step procedure from 1,2-bis(phenylthio)ethane. The first step involves the oxidation of the thioether to the corresponding bis-sulfoxide, which is then reacted with palladium(II) acetate to yield the final complex.[\[1\]](#)

Catalytic Applications and Experimental Protocols

The White catalyst is highly effective in a variety of allylic C-H functionalization reactions. This section details the experimental protocols for its key applications.

Allylic C-H Oxidation

A significant application of the White catalyst is the regioselective oxidation of terminal olefins to branched allylic acetates.[\[2\]](#)[\[3\]](#)[\[4\]](#) This transformation is valuable for the synthesis of complex molecules.

General Experimental Protocol for Allylic C-H Acetoxylation:

To a vial is added **1,2-bis(phenylsulfinyl)ethanepalladium(II) acetate** (10 mol %), benzoquinone (1.0 equiv.), and the olefin substrate (1.0 equiv.) in acetic acid as the solvent. The reaction is stirred at a specified temperature until completion. The product is then isolated using standard purification techniques. For detailed conditions and substrate scope, refer to the original literature.[\[3\]](#)[\[4\]](#)

Substrate	Product	Yield (%)	Reference
1-decene	1-decen-3-yl acetate	75	[3]
4-phenyl-1-butene	4-phenyl-1-buten-3-yl acetate	80	[3]

Allylic C-H Amination

The White catalyst also facilitates the intermolecular and intramolecular amination of allylic C-H bonds, providing access to valuable allylic amines and their derivatives.[5][6]

General Experimental Protocol for Intermolecular Allylic C-H Amination:

In a typical procedure, the olefin (1.0 equiv.), the nitrogen source (e.g., a carbamate, 1.2 equiv.), **1,2-bis(phenylsulfinyl)ethanepalladium(II) acetate** (5 mol %), an oxidant such as benzoquinone (1.5 equiv.), and a base (e.g., N,N-diisopropylethylamine, 1.5 equiv.) are combined in a suitable solvent (e.g., dioxane). The mixture is heated, and upon completion, the product is isolated via chromatography.[6][7]

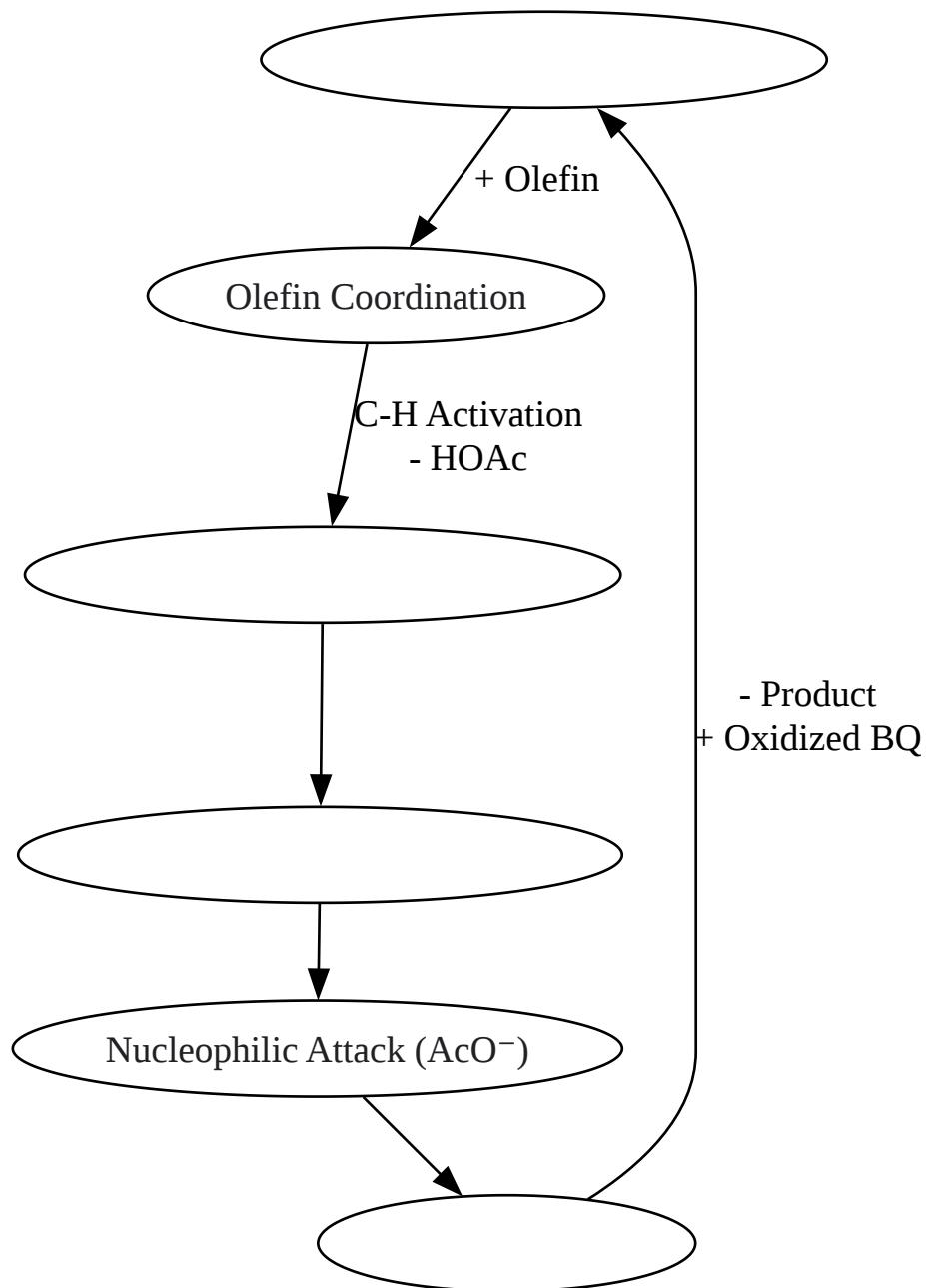
Olefin	Nitrogen Source	Product	Yield (%)	Reference
1-octene	TsN(Boc)H	(E)-N-Boc-N-tosyloct-2-en-1-amine	78	[5][7]
Styrene	TsN(Boc)H	(E)-N-Boc-N-tosyl-1-phenylethen-2-amine	72	[5][7]

Mechanistic Insights and Catalytic Cycles

The mechanism of the White catalyst in allylic C-H functionalization reactions is believed to involve the initial activation of the allylic C-H bond by the electrophilic palladium(II) center, facilitated by the sulfoxide ligand.[1] This leads to the formation of a π -allylpalladium

intermediate. Subsequent nucleophilic attack on this intermediate, promoted by an oxidant like benzoquinone, yields the functionalized product and regenerates the active catalyst.[1]

Catalytic Cycle for Allylic C-H Acetoxylation^{dot}



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Caption: General experimental workflow for catalysis.

Conclusion

1,2-Bis(phenylsulfinyl)ethanepalladium(II) acetate is a versatile and powerful catalyst for the selective functionalization of C-H bonds. Its ability to operate under relatively mild conditions and tolerate a wide range of functional groups makes it an invaluable tool for synthetic chemists in academia and industry. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its broader application in the synthesis of complex molecules and the development of new pharmaceuticals.

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